molecular formula C9H15N5O2 B13803291 n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide CAS No. 6944-11-2

n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide

Cat. No.: B13803291
CAS No.: 6944-11-2
M. Wt: 225.25 g/mol
InChI Key: UFEJNWMMBKLGPB-UHFFFAOYSA-N
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Description

n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide is a dihydropyrimidine derivative characterized by a 1,4-dihydropyrimidine core substituted with an amino group at position 2, a butylamino group at position 6, and a formamide moiety at position 5. The butylamino substituent distinguishes it from analogs with aryl or heteroaryl groups at position 6, which may influence its physicochemical and biological properties.

Properties

CAS No.

6944-11-2

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N-[2-amino-4-(butylamino)-6-oxo-1H-pyrimidin-5-yl]formamide

InChI

InChI=1S/C9H15N5O2/c1-2-3-4-11-7-6(12-5-15)8(16)14-9(10)13-7/h5H,2-4H2,1H3,(H,12,15)(H4,10,11,13,14,16)

InChI Key

UFEJNWMMBKLGPB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)NC(=N1)N)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide typically involves the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base. This reaction produces 2,5-diamino-4,6-dihydroxypyrimidine or its salt, which is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. The final step involves reacting 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and butylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition is achieved through the modulation of nuclear factor κB and other signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural differentiator is the butylamino group at position 6. Comparable compounds feature diverse substituents at this position:

  • 6-(4-Methylphenyl) derivatives (e.g., CAS 2257-80-9 in ) utilize a bulky aryl group, which may improve binding affinity but reduce solubility .
  • 6-Phenyl and 6-(pyridin-2-yl) derivatives (e.g., compounds 5a–5d in ) balance lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties

A comparison of key parameters is summarized below:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Boiling Point (°C) LogP* (Predicted)
Target Compound Butylamino C₁₀H₁₈N₆O₂ 266.29 Not reported ~1.8
4e (Thiophen-2-yl derivative) Thiophen-2-yl C₉H₆N₂OS 206.22 Not reported ~1.2
2257-80-9 (4-Methylphenyl derivative) 4-Methylphenyl C₂₇H₂₈N₄O₃S 488.60 685.2 ~4.5

*LogP values estimated using substituent contributions.

Antibacterial Activity

The butylamino group’s impact on activity remains speculative but could modulate target binding or pharmacokinetics .

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